5-bromo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H17BrN4O2 and its molecular weight is 365.231. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Facile Synthesis and Nonlinear Optical Properties: The compound was synthesized via Suzuki cross-coupling reactions. Its electronic and nonlinear optical properties were explored through Density Functional Theory (DFT) calculations. The study focused on the reactivity parameters and hyperpolarizability effects of various substituents, providing insights into its potential application in material science (Ahmad et al., 2021).
Medical Imaging Applications
- PET Imaging of Microglia: The compound is used as a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. It offers a noninvasive tool for imaging reactive microglia and disease-associated microglia in neuroinflammation, potentially useful in studying neuropsychiatric disorders and monitoring neuroinflammatory effects of immunotherapy (Horti et al., 2019).
Structural Studies and Applications
- Spectral Study and Biological Activity: The related compound Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its metal complexes were studied for their spectral properties and antibacterial activities against human pathogenic bacteria, indicating its potential application in antimicrobial treatments (Patel, 2020).
Potential Therapeutic Applications
- Synthesis of Antiprotozoal Agents: Another related compound, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, shows promise as an antiprotozoal agent. The research investigated its synthesis and efficacy, demonstrating its potential for treating protozoal infections (Ismail et al., 2004).
Analytical and Synthetic Research
Synthesis of Urotensin-II Receptor Antagonists
A study on the synthesis of 5-arylfuran-2-carboxamide derivatives, with a focus on their potential as urotensin-II receptor antagonists, highlights the compound's significance in medicinal chemistry (Lim et al., 2019).
Synthesis and Crystal Structure Analysis
The title compound's structure was analyzed using IR spectra, NMR, and single-crystal X-ray diffraction, providing valuable information for the development of new chemical entities with potential applications in various fields (Li et al., 2015).
Insecticidal Activity Study
Research on anthranilic diamides analogs containing 1,3,4-oxadiazole rings, including the synthesis and evaluation of insecticidal activities against diamondback moth, expands the understanding of the compound's potential use in pest control (Qi et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that compounds with similar structures can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit significant activity against various diseases , suggesting that this compound may also have potent biological effects.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions
Cellular Effects
It is believed that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-bromo-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2/c16-13-2-1-12(22-13)15(21)19-9-11-3-7-20(8-4-11)14-10-17-5-6-18-14/h1-2,5-6,10-11H,3-4,7-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLIWLGNWMFNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.